

Technical Support Center: Enhancing Sulfone Electrolyte Wetting on Battery Separators

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Compound of Interest

Compound Name: Ethyl methyl sulfone

Cat. No.: B1359786

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor wetting capability of sulfone-based electrolytes on common battery separators.

Troubleshooting Guide

Issue: High Contact Angle of Sulfone Electrolyte on a Polyolefin Separator

Question: My sulfone-based electrolyte is exhibiting a high contact angle ($>90^\circ$) on my polyethylene (PE) or polypropylene (PP) separator, indicating poor wetting. What steps can I take to improve this?

Answer:

Poor wetting of polyolefin separators by polar sulfone electrolytes is a common issue due to the hydrophobic nature of the separator and the high surface tension of the electrolyte. Here are several strategies to address this, ranging from simple adjustments to more involved modifications:

- **Electrolyte Formulation Adjustment:**
 - **Incorporate Wetting Additives:** The addition of small amounts of surfactants or co-solvents to the electrolyte formulation can significantly lower its surface tension and improve its

affinity for the separator surface.[1]

- Optimize Solvent Blend: Using a blend of solvents with lower viscosity can also enhance the wetting process.[1]
- Separator Surface Modification:
 - Coating with Hydrophilic Polymers: Applying a thin coating of a hydrophilic polymer, such as polydopamine (PDA), polyvinylidene fluoride-hexafluoropropylene (PVDF-HFP), or poly(ether ether ketone) (PEEK), can transform the separator's surface from hydrophobic to hydrophilic.[2][3][4]
 - Inorganic Coatings: Coating the separator with inorganic nanoparticles like silica (SiO_2) or alumina (Al_2O_3) can also improve wettability.[5]
 - Plasma Treatment: Surface treatment with plasma can introduce polar functional groups onto the separator surface, thereby increasing its surface energy and promoting better wetting.[5]
- Alternative Separator Materials:
 - If feasible, consider using separators made from more hydrophilic materials, such as cellulose-based or PVDF-based membranes, which naturally exhibit better compatibility with polar electrolytes.[6]

Issue: Low Electrolyte Uptake and Retention in the Separator

Question: My separator shows low electrolyte uptake and tends to "dry out" over time. How can I improve the electrolyte absorption and retention?

Answer:

Low electrolyte uptake and retention are often linked to the separator's porosity and surface chemistry. Here are some troubleshooting steps:

- Enhance Separator Porosity:

- While you may be limited by the commercial separators available, selecting a separator with a higher porosity (typically around 40% or higher for Li-ion battery separators) will allow it to hold more electrolyte.[7]
- Surface Modification for Improved Affinity:
 - As with improving the contact angle, surface modifications that increase the hydrophilicity of the separator will also enhance electrolyte uptake and retention. The improved surface affinity helps to draw the electrolyte into the pores and hold it there.[5][8]
- Grafted Functional Groups:
 - Grafting hydrophilic functional groups onto the separator's surface and within its pores can significantly increase its ability to retain the electrolyte.[5]

Frequently Asked Questions (FAQs)

Q1: What is the ideal contact angle for good electrolyte wetting?

A1: A lower contact angle is always better for wetting. Generally, a contact angle below 90 degrees is considered wetting, but for optimal battery performance, a much smaller contact angle is desirable, ideally approaching 0 degrees. A smaller contact angle indicates a greater affinity between the electrolyte and the separator, leading to more uniform current distribution and lower interfacial resistance.

Q2: How does poor wetting affect battery performance?

A2: Poor electrolyte wetting has several detrimental effects on battery performance:

- Increased Interfacial Resistance: Incomplete wetting leads to a higher resistance at the electrode-electrolyte interface, which hinders ion transport and reduces the battery's power capability.[1]
- Non-Uniform Current Distribution: Uneven wetting can cause localized areas of high current density, leading to non-uniform lithium deposition and potentially the growth of dendrites, which can cause short circuits.

- **Reduced Capacity and Cycle Life:** Over time, areas of the electrode that are not well-wetted may become inactive, leading to a decrease in the battery's capacity and a shorter cycle life. [1]
- **Safety Concerns:** In extreme cases, poor wetting can lead to localized overheating, which can trigger thermal runaway and pose a safety risk. [1]

Q3: Are there any additives I can put directly into my sulfone electrolyte to improve wetting?

A3: Yes, adding small amounts of certain compounds can improve wetting. While specific recommendations depend on the exact composition of your sulfone electrolyte, some general classes of additives to consider are:

- **Sulfur-containing compounds:** Additives like 1,3-propane sultone or ethylene sulfite are known to modify the electrode-electrolyte interphase and can also influence wetting behavior. [9]
- **Surfactants:** Non-ionic surfactants can be effective at reducing the surface tension of the electrolyte. It is crucial to test the electrochemical stability of any additive in your system to ensure it does not have adverse effects on battery performance.

Q4: How do I choose the right surface modification technique for my separator?

A4: The choice of surface modification technique depends on several factors, including the specific separator and electrolyte you are using, the equipment available to you, and the desired performance improvements.

- **Simple Dip-Coating:** Coating with materials like polydopamine (PDA) is a relatively simple and effective method.
- **Doctor Blading:** For more uniform coatings with materials like PEEK, doctor blading can be used. [3]
- **Plasma Treatment:** If you have access to plasma equipment, this can be a clean and effective way to modify the surface chemistry without adding an extra layer of material. [5]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on improving electrolyte wetting on separators.

Table 1: Comparison of Contact Angle and Electrolyte Uptake for Modified Separators

Separator Type	Modification	Contact Angle (°)	Electrolyte Uptake (%)	Reference
PE	Pristine	115	54.0	[2]
PE	3 wt.% MgO-coated	62	-	[10]
PE	5 wt.% MgO-coated	54	-	[10]
Celgard	Pristine	116	-	
Celgard	SPEEK-coated	74	-	
PP	Pristine	84	125	[11]
FCCN	-	15	270	[11]
PE	PEEK@TA-PE	-	Significantly Improved	[12]

Table 2: Ionic Conductivity of Different Separator Systems

Separator Type	Modification	Ionic Conductivity (mS/cm)	Reference
PE	Pristine	0.78	[2]
CCS-CS	-	1.10	[2]
CCS-CS-PDA	-	0.71	[2]
PP	Al ₂ O ₃ coated with emulsion binder	0.82	[2]
PET composite	PVDF-HFP	6.39×10^{-3}	[8]
Commercial PE	-	1.76×10^{-5}	[8]

Key Experimental Protocols

1. Contact Angle Measurement

This method quantifies the wettability of the separator by the electrolyte.

- Apparatus: Goniometer or a contact angle measurement system with a camera and software for analysis.
- Procedure:
 - Cut a small, flat piece of the separator and place it on the sample stage.
 - Using a microsyringe, carefully dispense a small droplet (typically a few microliters) of the sulfone electrolyte onto the surface of the separator.
 - Immediately start recording the image or video of the droplet on the surface.
 - Use the software to measure the angle formed between the separator surface and the tangent of the droplet at the three-phase (solid-liquid-gas) contact point.
 - Repeat the measurement at multiple locations on the separator and for several samples to ensure reproducibility.

2. Electrolyte Uptake Measurement

This method determines the amount of electrolyte a separator can absorb and retain.

- Apparatus: Precision balance, stopwatch, and a container with the sulfone electrolyte.
- Procedure:
 - Cut the separator into small, well-defined shapes (e.g., circles or squares) and measure their initial weight (W_{dry}).
 - Immerse the separator samples in the sulfone electrolyte for a specific period (e.g., 1 hour).
 - Remove the separators from the electrolyte and gently wipe off any excess liquid from the surface with filter paper.
 - Immediately weigh the wet separator (W_{wet}).
 - Calculate the electrolyte uptake using the following formula: $\text{Electrolyte Uptake (\%)} = [(W_{\text{wet}} - W_{\text{dry}}) / W_{\text{dry}}] \times 100$
 - Perform the measurement for multiple samples to obtain an average value.

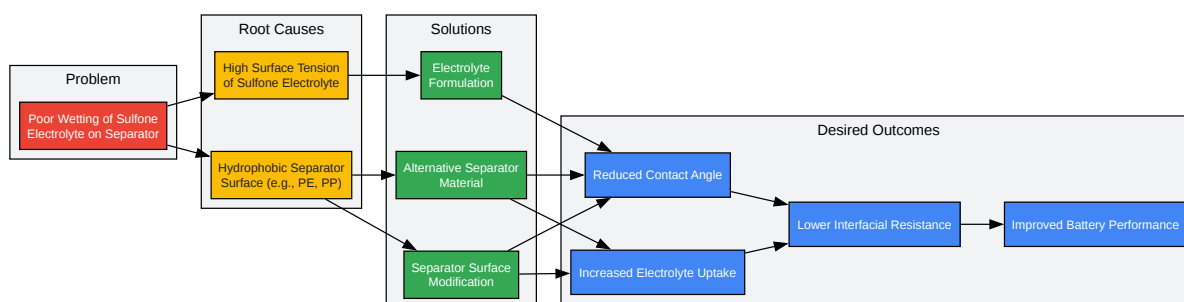
3. Electrochemical Impedance Spectroscopy (EIS) for Interfacial Resistance

EIS is used to probe the resistance at the interface between the electrolyte-wetted separator and the electrodes.

- Apparatus: Potentiostat with EIS capability, and a coin cell or a symmetric cell setup.
- Procedure:
 - Assemble a coin cell (e.g., Li/separator/Li or SS/separator/SS) in an argon-filled glovebox. The separator should be soaked in the sulfone electrolyte before assembly.
 - Allow the cell to rest for a period to ensure thermal and chemical equilibrium.

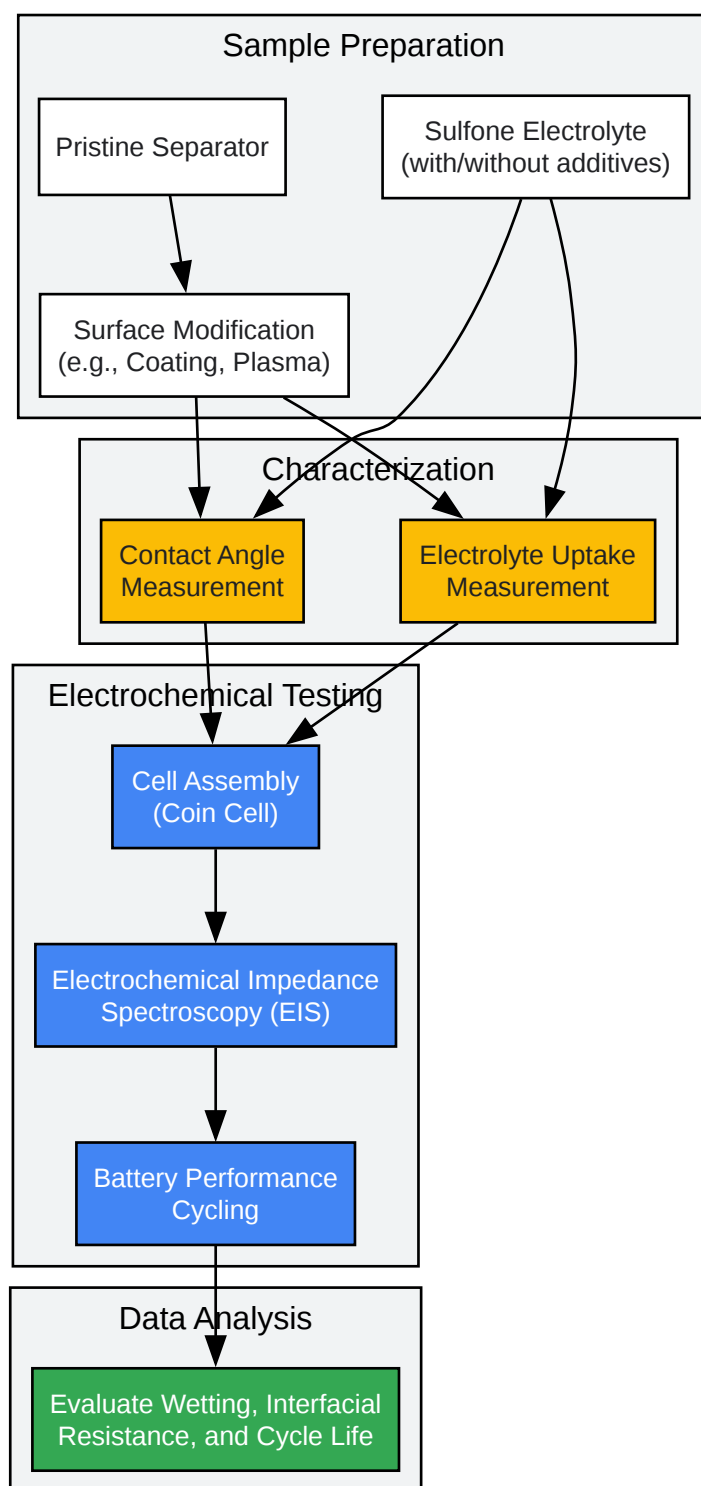
- Connect the cell to the potentiostat.
- Apply a small AC voltage (e.g., 5-10 mV) over a wide frequency range (e.g., 1 MHz to 0.1 Hz).
- The resulting Nyquist plot (imaginary impedance vs. real impedance) will show one or more semicircles. The diameter of the semicircle at high to medium frequencies is typically associated with the interfacial resistance.
- Model the impedance data using an equivalent circuit to obtain a quantitative value for the interfacial resistance. A lower interfacial resistance generally indicates better wetting and ionic transport.

Visualizations



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Caption: Logical flow from problem to improved performance.



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Caption: Experimental workflow for evaluating wetting.

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